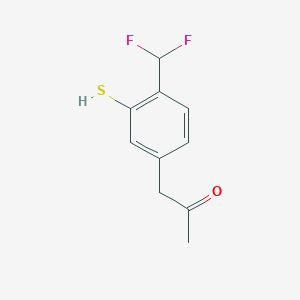

1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one

Description

1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is an aryl ketone derivative featuring a propan-2-one backbone substituted with a difluoromethyl (-CF₂H) group at the para position and a mercapto (-SH) group at the meta position of the phenyl ring. This combination of functional groups confers unique electronic and steric properties. Such structural attributes suggest applications in medicinal chemistry (e.g., enzyme inhibition via thiol-disulfide exchange) or materials science (e.g., ligand design). However, direct experimental data on its synthesis or applications are sparse in the literature, necessitating extrapolation from structurally related compounds .

Properties

Molecular Formula |

C10H10F2OS |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

1-[4-(difluoromethyl)-3-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2OS/c1-6(13)4-7-2-3-8(10(11)12)9(14)5-7/h2-3,5,10,14H,4H2,1H3 |

InChI Key |

LLPFUXCMWPXPAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)C(F)F)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring followed by the attachment of the propan-2-one moiety. One common method involves the reaction of a difluoromethylated phenyl compound with a thiol reagent under controlled conditions to introduce the mercapto group. The final step involves the addition of the propan-2-one moiety through a condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the difluoromethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one with analogous aryl ketones and enones, focusing on substituent effects, reactivity, and applications:

Key Observations:

The thiol (-SH) group offers distinct redox and nucleophilic properties absent in hydroxyl or methoxy derivatives (e.g., chalcones in ), enabling disulfide bond formation or metal chelation.

Bromo in 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one introduces steric bulk, limiting conformational flexibility compared to the target compound’s smaller thiol group .

Synthetic Utility: Chalcones (e.g., ) are typically synthesized via Claisen-Schmidt condensation, whereas the target compound may require specialized methods (e.g., thiolation of pre-functionalized ketones). Brominated enones () undergo nucleophilic substitution, whereas the thiol group in the target compound could participate in Michael additions or oxidative coupling.

Applications: The target compound’s thiol and CF₂H groups suggest dual functionality in protease inhibition or radiopharmaceuticals (via fluorine-18 labeling). In contrast, dimethylamino-substituted enones () are leveraged for heterocycle synthesis due to their nucleophilic nitrogen.

Biological Activity

1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features, including a difluoromethyl group and a mercapto group. These characteristics contribute to its significant biological activity, particularly in enzyme interactions and potential therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is CHFOS, with a molar mass of 216.25 g/mol. The difluoromethyl group enhances its chemical properties, making it a candidate for various biochemical studies.

The biological activity of this compound primarily stems from its ability to interact with biological molecules through the following mechanisms:

- Enzyme Inhibition : The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction suggests that the compound may act as an enzyme inhibitor, affecting metabolic pathways.

- Protein-Ligand Interactions : The difluoromethyl and mercapto groups enhance binding affinity to various molecular targets, facilitating protein-ligand interactions that can lead to specific biological effects.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating potential efficacy against bacterial strains.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may influence inflammatory pathways, although detailed investigations are necessary to substantiate these claims.

Comparative Analysis

The compound's uniqueness lies in its specific combination of functional groups. A comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Difluoromethyl & mercapto groups | Potential enzyme inhibitor |

| 1-Chloro-1-(4-(difluoromethyl)-3-mercaptophenyl)propan-2-one | Chloro group instead of mercapto | Different reactivity profile |

| 1-(5-(difluoromethyl)-3-mercaptophenyl)propan-2-one | Difluoromethyl at different position | Variation in biological activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Enzyme Interaction Studies : Research has demonstrated that compounds with similar structures can inhibit specific enzymes involved in metabolic processes, suggesting a pathway for therapeutic applications .

- Antimicrobial Efficacy : A study focusing on structurally analogous compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds, indicating that modifications in structure can lead to varying degrees of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.